molecular formula C16H23N3OS B2971300 (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2195874-68-9

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No. B2971300
CAS RN: 2195874-68-9
M. Wt: 305.44
InChI Key: CLHTWJCCPBJESA-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as CDM, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of diazepanes, which are known for their ability to modulate the activity of GABA receptors in the brain.

Scientific Research Applications

Synthesis and Scale-up

The compound has been a focus in the development of scalable syntheses for H3 receptor antagonists. Through a series of generations, researchers developed efficient processes for synthesizing structurally similar H3 receptor antagonists, highlighting the evolution from first to third generation processes driven by the need to minimize costs and improve efficiency. These advancements include the use of symmetrical homopiperazine and a lithium alkoxide for Lewis base catalysis, representing significant improvements in the synthesis of these molecules (Pippel et al., 2011).

Antiproliferative Activity

Another study focused on the synthesis of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives, demonstrating their antiproliferative activity in vitro against various human cancer cell lines. This research indicates the potential of such compounds in the development of new cancer treatments (Liszkiewicz, 2002).

Synthetic Methodologies

Further studies have explored synthetic methodologies for generating compounds with similar structures, demonstrating the versatility and potential of these molecules in creating pharmacologically active agents. This includes the development of novel synthetic routes and the investigation of their mechanisms, showcasing the compound's relevance in synthetic organic chemistry and drug discovery (Dalai et al., 2006).

Pharmacological Applications

The compound's role as a histamine H3 receptor antagonist has been examined in the context of brain histamine H3 receptor blockade, demonstrating its potential in treating alcohol-related behaviors. This research highlights the compound's ability to penetrate the blood-brain barrier and occupy the histamine H3 receptor after oral administration, supporting its further development for alcohol addiction and other disorders (Logan et al., 2012).

properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-21-15-14(7-3-8-17-15)16(20)19-10-4-9-18(11-12-19)13-5-2-6-13/h3,7-8,13H,2,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHTWJCCPBJESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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